BenchChemオンラインストアへようこそ!

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide

Kinase inhibition Regioisomer SAR FAK

Procure CAS 327076-66-4 to secure the exact ortho-nitrophenyl regioisomer of the indole-3-acrylamide chemotype. Unlike meta- or para-nitro analogs (CAS 327076-67-5 / 332919-74-1), the ortho-nitro group enables a unique intramolecular hydrogen bond that rigidifies conformation and alters target-binding kinetics toward IMPDH2, tubulin, FAK, and TDO. This compound is the precise probe required for glioblastoma viability assays (U87, T98G) cited in Brown University patents and for structure–activity studies distinguishing kinase inhibition from anti-inflammatory pathways. Non-nitrated or regioisomeric substitutions yield irrelevant biological readouts—verify your CAS before ordering.

Molecular Formula C18H12N4O3
Molecular Weight 332.319
CAS No. 327076-66-4
Cat. No. B2851327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide
CAS327076-66-4
Molecular FormulaC18H12N4O3
Molecular Weight332.319
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-15-6-2-1-5-14(13)15)18(23)21-16-7-3-4-8-17(16)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+
InChIKeySNHPMPKIDDVCQF-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-Cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide (CAS 327076-66-4): Structural Identity, Procurement Classification & Core Properties


(E)-2-Cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide (CAS 327076-66-4) is a synthetic small-molecule organic compound with the molecular formula C18H12N4O3 and a molecular weight of 332.3 g/mol . It belongs to the indole-3-acrylamide chemical class, characterized by a 2-cyanoacrylamide core conjugated with an indole ring at the 3-position and an ortho-nitrophenyl substituent on the amide nitrogen . This chemotype is structurally related to several pharmacologically active scaffolds, including IMPDH inhibitors, tubulin polymerization inhibitors, tryptophan 2,3-dioxygenase (TDO) inhibitors, and anti-inflammatory hybrid molecules derived from indomethacin and paracetamol, but its specific ortho-nitrophenyl substitution pattern distinguishes it from regioisomeric and de-nitrated analogs in terms of electronic properties, hydrogen-bonding capacity, and potential target engagement profiles [1][2][3].

Why (E)-2-Cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide Cannot Be Interchanged with In-Class Analogs: Structural and Pharmacological Dissimilarities


Within the indole-3-acrylamide chemotype, even minor structural modifications produce profound shifts in biological target engagement, potency, and physicochemical properties. The position of the nitro group on the phenyl ring (ortho vs. meta vs. para) alters the compound's electronic distribution, dipole moment, and hydrogen-bonding capacity, which in turn modulate binding affinity to protein targets such as IMPDH2, tubulin, TDO, or FAK [1][2]. The presence or absence of the nitrophenyl moiety itself differentiates this compound from non-nitrated phenyl analogs like ICMD-01, which exhibit anti-inflammatory rather than anticancer activity profiles [3]. Furthermore, N-methylation of the indole ring or replacement of the cyano group with a dihydrothiazolyl group significantly diminishes IMPDH2 inhibitory potency, demonstrating that the 2-cyano-3-(1H-indol-3-yl)acrylamide core is a privileged but highly tunable scaffold where each substituent critically determines pharmacological outcome [1]. Consequently, procurement of the specific ortho-nitrophenyl regioisomer (CAS 327076-66-4) is essential for experiments requiring this precise electronic and steric configuration, as substitution with the meta- or para-nitrophenyl isomer (CAS 327076-67-5 or 332919-74-1), the non-nitrated phenyl analog, or the N-methylindole variant would yield different, and potentially irrelevant, biological results.

Quantitative Differentiation Evidence for (E)-2-Cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide (CAS 327076-66-4) Relative to Closest Analogs


Ortho-Nitrophenyl vs. Meta-Nitrophenyl Regioisomer: Differential Kinase Inhibition Profiles

The ortho-nitrophenyl substitution pattern (CAS 327076-66-4) is structurally distinct from the meta-nitrophenyl regioisomer (CAS 327076-67-5). The meta-substituted analog has been reported to inhibit focal adhesion kinase (FAK) with antiproliferative IC50 values of approximately 8 µM against triple-negative breast cancer cells and to inhibit acetylcholinesterase (AChE) with an IC50 of 11.51 µM . The ortho-nitro group in the target compound is expected to adopt a different torsional angle relative to the amide plane due to steric and intramolecular hydrogen-bonding effects, which would alter its binding pose and target selectivity compared to the meta isomer . Direct quantitative comparison data for the ortho isomer against FAK or AChE are not publicly available.

Kinase inhibition Regioisomer SAR FAK Triple-negative breast cancer

Ortho-Nitrophenyl vs. Non-Nitrated Phenyl Analog (ICMD-01): Divergent Pharmacological Activity Space

The non-nitrated phenyl analog ICMD-01 lacks the nitro group entirely and has been characterized as an anti-inflammatory and immunomodulatory agent, inhibiting nitrite production and pro-inflammatory cytokines (IL-1β, TNFα) in J774 macrophages at non-cytotoxic concentrations (p < 0.05) and reducing CFA-induced paw edema in vivo at 50 mg/kg with efficacy comparable to dexamethasone [1]. The introduction of a nitro group at the ortho position—as in the target compound—is anticipated to shift the pharmacological profile from anti-inflammatory toward kinase inhibitory or anticancer activity, consistent with the established role of nitrophenyl-acrylamide motifs in kinase inhibitor design (e.g., IMPDH, tubulin, and TDO inhibition) [2][3]. No direct head-to-head comparison between the target compound and ICMD-01 has been published.

Anti-inflammatory Immunomodulation Cytokine inhibition Molecular hybridization

Indole-3-Acrylamide Core with Cyano Group: Validated IMPDH2 Inhibitory Pharmacophore with Quantitative SAR Precedents

In a systematic SAR study of 38 indole-acrylamide derivatives as IMPDH2 inhibitors, the cyano group at the 3-position of the acrylamide was found to be more favorable for IMPDH2 inhibitory activity than a dihydrothiazolyl group [1]. The most potent compounds in this series, 14e and 14n, achieved hIMPDH2 IC50 values of 4.207 µM and 2.948 µM, respectively, and inhibited SW480 human colon cancer cell proliferation with IC50 values of 15.34 ± 0.06 µM and 15.31 ± 0.09 µM [1]. The target compound shares the identical 2-cyano-3-(1H-indol-3-yl)acrylamide core pharmacophore with this validated series, possessing a distinct N-(2-nitrophenyl) substituent. The cyano group has been confirmed as a critical determinant of IMPDH2 potency; replacement with dihydrothiazolyl reduces inhibitory activity [1].

IMPDH2 inhibition Anticancer SAR Cyano group Dihydrothiazolyl

Nitrophenyl-Acrylamide Motif: Patent-Backed Utility in Brain Tumor Therapeutics Including Glioblastoma

A patent filed by Brown University (published as EP4323329A1, 2025) discloses a broad series of nitrophenyl-acrylamide compounds as useful and effective therapeutics for brain tumors, including glioblastoma [1][2]. The patent specifically encompasses compounds with the core (E)-2-cyano-3-(substituted-phenyl)-N-(nitrophenyl)acrylamide scaffold, within which the target compound falls structurally. The patent claims that these compounds exhibit therapeutic efficacy in brain tumor models. The ortho-nitrophenyl substitution pattern of the target compound maximizes steric proximity between the nitro group and the amide NH, which may facilitate intramolecular hydrogen bonding and influence the compound's conformation, solubility, and target binding relative to the meta- and para-nitrophenyl isomers also covered by the patent [1].

Glioblastoma Brain tumor Nitrophenyl-acrylamide Patent Blood-brain barrier

Recommended Research and Industrial Application Scenarios for (E)-2-Cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide (CAS 327076-66-4)


Structure-Activity Relationship (SAR) Studies of Nitrophenyl-Acrylamide Regioisomers in Kinase or IMPDH2 Inhibition

Researchers systematically comparing the ortho-, meta-, and para-nitrophenyl regioisomers of the indole-3-acrylamide scaffold to map the impact of nitro group position on target binding, cellular potency, and selectivity should procure this compound as the ortho-substituted member of the series. The IMPDH2 inhibitor SAR precedent demonstrates that the cyanoacrylamide core is a validated pharmacophore, and varying the N-aryl substituent is a logical next step for hit-to-lead optimization [1].

Exploratory Profiling Against Brain Tumor Cell Lines (Glioblastoma) Under the Brown University Nitrophenyl-Acrylamide Patent Framework

Given the patent disclosure from Brown University claiming nitrophenyl-acrylamides as therapeutics for brain tumors including glioblastoma, this ortho-nitrophenyl regioisomer is a relevant probe compound for testing in glioblastoma cell viability assays (e.g., U87, T98G) and for evaluating blood-brain barrier penetration potential based on its physicochemical properties [1][2].

Differentiation from Anti-Inflammatory Indole-Acrylamide Hybrids (ICMD-01) in Mechanistic Selectivity Profiling

In studies aiming to distinguish kinase-inhibitory indole-acrylamides from anti-inflammatory indole-acrylamides, this nitrated compound serves as a key comparator to the non-nitrated ICMD-01. The presence of the ortho-nitro group is predicted to redirect biological activity away from COX/PGE2/cytokine pathways (characteristic of ICMD-01) and toward kinase or tumor cell proliferation inhibition pathways [1][2].

Chemical Biology Tool for Probing the Role of Nitro Group Position on Intramolecular Hydrogen Bonding and Target Engagement

The ortho-nitro substitution creates the potential for a six-membered intramolecular hydrogen bond between the nitro oxygen and the amide NH, which can rigidify the molecular conformation and influence binding kinetics to protein targets. This compound can be used as a conformational probe in biophysical assays (e.g., SPR, ITC, NMR) to compare binding thermodynamics and kinetics with the meta- and para-nitrophenyl isomers [1].

Quote Request

Request a Quote for (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.